molecular formula C5H3ClN4O3S2 B8313280 5-Chloro-2-sulfamoyl-3-thenoyl azide

5-Chloro-2-sulfamoyl-3-thenoyl azide

Cat. No.: B8313280
M. Wt: 266.7 g/mol
InChI Key: QMUKSAKNYPLVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-sulfamoyl-3-thenoyl azide is a heterocyclic azide derivative featuring a thiophene backbone substituted with a sulfamoyl group (NH2SO2-), a chloro atom, and a reactive azide (-N3) moiety. The sulfamoyl group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents or biological matrices.

Properties

Molecular Formula

C5H3ClN4O3S2

Molecular Weight

266.7 g/mol

IUPAC Name

5-chloro-2-sulfamoylthiophene-3-carbonyl azide

InChI

InChI=1S/C5H3ClN4O3S2/c6-3-1-2(4(11)9-10-7)5(14-3)15(8,12)13/h1H,(H2,8,12,13)

InChI Key

QMUKSAKNYPLVEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N=[N+]=[N-])S(=O)(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts 5-chloro-2-sulfamoyl-3-thenoyl azide with structurally or functionally related azide compounds:

Compound Key Functional Groups Reactivity Applications Safety Considerations
This compound Azide, sulfamoyl, chloro, thiophene Stabilized azide due to electron-withdrawing chloro; sulfamoyl enhances H-bonding Potential click chemistry, drug synthesis, polymer modification Likely low volatility; handle with caution due to azide decomposition risks
Sodium Azide (NaN3) Inorganic azide (N3<sup>−</sup>) Highly reactive; decomposes explosively at >275°C or with metals Preservative, airbag propellant, organic synthesis Acute toxicity; forms explosive metal azides; avoid metal contact, dilute before disposal
Azide-PEG5-Tos Azide, polyethylene glycol (PEG), tosyl PEG enhances solubility; tosyl acts as a leaving group Bioconjugation, protein labeling, biomaterials Low acute toxicity; handle with standard lab precautions for azides

Key Research Findings

Reactivity in Click Chemistry: Sodium azide is primarily used as a precursor for generating organic azides but lacks the structural complexity for targeted conjugation. In contrast, Azide-PEG5-Tos and this compound are engineered for regioselective reactions. The PEG spacer in Azide-PEG5-Tos improves solubility and biocompatibility, while the thiophene core in the target compound may enable π-π stacking in material science applications .

Thermal Stability: Sodium azide is thermally unstable above 275°C, posing explosion risks . The chloro and sulfamoyl substituents in this compound likely stabilize the azide group, delaying decomposition.

Toxicity and Handling :

  • Sodium azide requires stringent protocols (plastic/glass equipment only) due to metal reactivity and acute toxicity . The target compound’s organic framework may reduce volatility but still necessitates precautions against azide-related hazards (e.g., HN3 gas release).

Biocompatibility: Azide-PEG5-Tos is explicitly designed for biological applications due to its PEG spacer, which reduces immunogenicity . The target compound’s sulfamoyl group may confer partial biocompatibility, but its chloro and thiophene moieties could limit in vivo use without further derivatization.

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